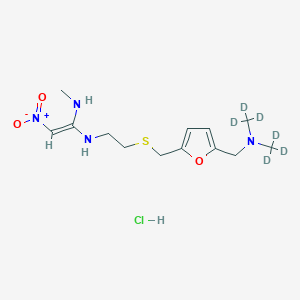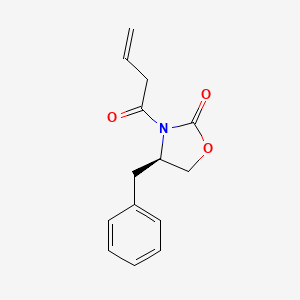
N-Acetyl-Daclatasvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Daclatasvir (NADC) is a synthetic, small molecule compound that has been studied for its potential therapeutic applications in the field of biochemistry and physiology. NADC is a member of the daclatasvir family of compounds, which are derivatives of the cyclophilin inhibitor daclatasvir. NADC has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, HIV, and hepatitis.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
N-Acetyl-Daclatasvir wurde auf seine antivirale Aktivität untersucht. Es wurde als alternative und sichere Methode zur Bekämpfung von viralen Atemwegsinfektionen entwickelt {svg_1}. Die Verbindung hat sich als vielversprechend erwiesen, um die Replikation bestimmter Viren einzuschränken {svg_2}.
Entzündungshemmende Aktivität
Neben seinen antiviralen Eigenschaften zeigt this compound auch eine entzündungshemmende Aktivität. Es wurde festgestellt, dass es die Sekretion von pro-inflammatorischen Zytokinen reduziert, die durch Virusinfektionen stimuliert werden {svg_3}.
Behandlung von Hepatitis C
This compound wurde zur Behandlung von chronischen Hepatitis-C-Virus (HCV)-Infektionen untersucht {svg_4}. Es wirkt als HCV NS5A-Replikationskomplex-Inhibitor {svg_5}.
Synthese von Imidazolen
This compound spielt eine Rolle bei der Synthese von Imidazolen, die Schlüsselkomponenten für funktionelle Moleküle sind, die in einer Vielzahl von alltäglichen Anwendungen eingesetzt werden {svg_6}.
Entwicklung neuer Medikamente
Aufgrund seiner vielseitigen Eigenschaften wird this compound bei der Entwicklung neuer Medikamente eingesetzt. Seine einzigartige Struktur und seine Eigenschaften machen es zu einer wertvollen Verbindung in der pharmazeutischen Forschung {svg_7}.
Forschung zu Farbstoffen für Solarzellen und andere optische Anwendungen
Imidazole, die mit this compound synthetisiert werden können, werden für den Einsatz in Farbstoffen für Solarzellen und andere optische Anwendungen erforscht {svg_8}.
Wirkmechanismus
Target of Action
N-Acetyl Daclatasvir, a direct-acting antiviral agent, primarily targets the Hepatitis C Virus (HCV) NS5A , a nonstructural phosphoprotein encoded by HCV . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus . Daclatasvir binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .
Mode of Action
Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status . This interaction inhibits the replication of the HCV RNA genome and the assembly of the virus, thereby preventing the spread of the virus within the host .
Biochemical Pathways
It is known that daclatasvir interferes with the hcv life cycle by inhibiting the function of the ns5a protein . This disruption affects the replication of the HCV RNA genome and the assembly of the virus, leading to a decrease in viral load .
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .
Result of Action
The primary result of Daclatasvir’s action is a significant reduction in HCV RNA levels in the blood, leading to a decrease in viral load . This reduction is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of Daclatasvir . Strong inhibitors of cytochrome P450 3A4 require a dose adjustment of Daclatasvir . Furthermore, the presence of certain viral genotypes can affect the susceptibility to Daclatasvir therapy .
Biochemische Analyse
Biochemical Properties
N-Acetyl Daclatasvir plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of N-Acetyl Daclatasvir is the NS5A protein of HCV. This interaction inhibits the replication of the virus by preventing the formation of the replication complex. Additionally, N-Acetyl Daclatasvir interacts with cytochrome P450 3A4 (CYP3A4) enzymes, which are involved in its metabolism. The compound also affects the activity of P-glycoprotein, a transporter protein that influences its distribution and excretion .
Cellular Effects
N-Acetyl Daclatasvir exerts various effects on different cell types and cellular processes. In hepatocytes, the primary site of HCV infection, N-Acetyl Daclatasvir inhibits viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways by modulating the phosphorylation status of NS5A, which is crucial for viral replication. Furthermore, N-Acetyl Daclatasvir affects gene expression by altering the transcriptional activity of genes involved in antiviral responses .
Molecular Mechanism
The molecular mechanism of N-Acetyl Daclatasvir involves its binding to the NS5A protein of HCV. This binding occurs at the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for the formation of the replication complex. N-Acetyl Daclatasvir disrupts the function of new HCV replication complexes by modulating the phosphorylation status of NS5A. Additionally, the compound undergoes metabolism primarily through the CYP3A4 enzyme, which involves oxidative pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl Daclatasvir change over time. The compound exhibits rapid absorption, with peak plasma concentrations reached within 1-2 hours. Its stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that N-Acetyl Daclatasvir maintains its antiviral activity over extended periods, although its efficacy may decrease due to the development of viral resistance .
Dosage Effects in Animal Models
The effects of N-Acetyl Daclatasvir vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without causing significant toxicity. At higher doses, N-Acetyl Daclatasvir may induce adverse effects such as hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not result in additional antiviral benefits but increase the risk of toxicity .
Metabolic Pathways
N-Acetyl Daclatasvir is involved in several metabolic pathways, primarily mediated by the CYP3A4 enzyme. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. These metabolites are further processed by enzymes such as P-glycoprotein, which facilitate their excretion. N-Acetyl Daclatasvir also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, N-Acetyl Daclatasvir is transported and distributed through interactions with transporter proteins such as P-glycoprotein. These interactions influence the localization and accumulation of the compound in specific cellular compartments. N-Acetyl Daclatasvir is primarily distributed to the liver, where it exerts its antiviral effects. The compound’s distribution is also affected by its binding to plasma proteins, which modulates its bioavailability .
Subcellular Localization
N-Acetyl Daclatasvir exhibits specific subcellular localization, primarily targeting the endoplasmic reticulum (ER) and other membranous structures involved in viral replication. The compound’s activity is influenced by post-translational modifications such as acetylation, which direct it to specific cellular compartments. These targeting signals ensure that N-Acetyl Daclatasvir effectively inhibits the replication of HCV by disrupting the formation of the replication complex .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl Daclatasvir involves the acetylation of Daclatasvir with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Daclatasvir", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Daclatasvir is dissolved in a suitable solvent (e.g. dichloromethane)", "Acetic anhydride is added to the solution", "A catalyst (e.g. pyridine) is added to the solution", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 24 hours)", "The reaction mixture is then quenched with water", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Acetyl Daclatasvir as a solid" ] } | |
CAS-Nummer |
1800502-75-3 |
Molekularformel |
C₄₄H₅₄N₈O₈ |
Molekulargewicht |
822.95 |
Synonyme |
Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)
